molecular formula C23H20N2O3S B2765474 N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1797615-43-0

N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B2765474
CAS RN: 1797615-43-0
M. Wt: 404.48
InChI Key: AZHSKTIWALJPRS-UHFFFAOYSA-N
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Description

“N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a chemical compound with diverse scientific applications. It has a unique structure that offers opportunities for innovative research in various scientific fields. It is related to the thiazole scaffold, which has been extensively studied for its potential to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The molecular structure of “this compound” is unique and offers opportunities for innovative research. Thiazoles, which this compound is related to, are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Potential Anti-HIV Applications

Research into compounds structurally related to "N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide" has indicated potential applications in the treatment of HIV. For instance, the study of 1-(4-Methyl­phen­yl)-5-oxo-2-phenylpyrrolidine-2-carboxamide and its methanol complex revealed its potential as an anti-HIV agent due to its structure and binding properties (Tamazyan et al., 2007).

Anticancer Activity

Derivatives of benzamides have been designed and synthesized for their anticancer properties. A study on substituted benzamides against various cancer cell lines demonstrated moderate to excellent anticancer activity, highlighting the therapeutic potential of structurally related compounds (Ravinaik et al., 2021).

Neuroleptic Activity

Benzamide derivatives have also been explored for their neuroleptic activity, with certain compounds showing significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting potential applications in the treatment of psychosis (Iwanami et al., 1981).

Inhibition of Alkaline Phosphatase and Ecto-5'-Nucleotidase

The synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides and their evaluation against human recombinant alkaline phosphatase and ecto-5'-nucleotidase demonstrated potential biological applications, indicating a possible interest in similar compounds for medicinal chemistry research (Saeed et al., 2015).

PARP Inhibitor Development for Cancer Treatment

The development of PARP inhibitors for cancer treatment has been a significant area of research, with compounds showing excellent enzyme potency and cellular activity. These studies provide a framework for exploring "this compound" in similar contexts, potentially as a PARP inhibitor (Penning et al., 2009).

properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-21-13-17(15-25(21)18-9-5-2-6-10-18)23(28)24-14-19-11-12-20(29-19)22(27)16-7-3-1-4-8-16/h1-12,17H,13-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHSKTIWALJPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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